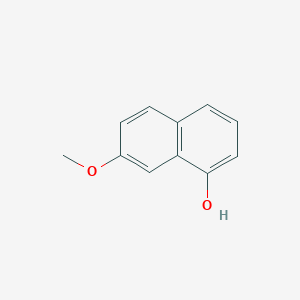

7-Methoxynaphthalen-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxynaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKJAAZDXZNNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344850 | |

| Record name | 7-methoxynaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67247-13-6 | |

| Record name | 7-methoxynaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methoxynaphthalen-1-ol chemical and physical properties

An In-Depth Technical Guide to 7-Methoxynaphthalen-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key bicyclic aromatic compound characterized by a naphthalene core substituted with hydroxyl and methoxy functional groups. This structure imparts a unique combination of physicochemical properties, making it a valuable intermediate and structural motif in medicinal chemistry and materials science. Its significance is notably highlighted by its role as a precursor and impurity in the synthesis of the antidepressant agomelatine.[1][2] This guide provides a comprehensive overview of the essential chemical and physical properties of this compound, offering a technical resource for professionals engaged in its synthesis, characterization, and application. We will delve into its structural attributes, physicochemical parameters, spectroscopic profile, and established protocols for its handling and analysis, grounding all claims in authoritative references to ensure scientific integrity.

Chemical Identity and Structural Elucidation

Proper identification is the cornerstone of all chemical research. This compound is unambiguously identified by its CAS Registry Number, molecular formula, and IUPAC name, which collectively define its atomic composition and connectivity.

-

IUPAC Name: this compound[3]

-

Synonyms: 7-Methoxy-1-naphthol, 1-Hydroxy-7-methoxynaphthalene[2]

-

CAS Number: 67247-13-6[3]

-

Molecular Formula: C₁₁H₁₀O₂[3]

-

Molecular Weight: 174.20 g/mol [3]

-

Canonical SMILES: COC1=CC2=C(C=CC=C2O)C=C1[3]

-

InChIKey: KUKJAAZDXZNNPD-UHFFFAOYSA-N[3]

The molecule consists of a naphthalene ring system where a hydroxyl group (-OH) is located at the C1 position and a methoxy group (-OCH₃) is at the C7 position. This substitution pattern is critical as it dictates the molecule's electronic properties, reactivity, and intermolecular interactions, which are fundamental to its application in drug design. The phenolic hydroxyl group acts as a hydrogen bond donor, while the ether oxygen and the hydroxyl oxygen can both act as hydrogen bond acceptors.[3]

Physicochemical Properties: A Drug Development Perspective

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Significance in Drug Development |

| Melting Point | 122-124 °C[4] | Indicates purity and solid-state stability. A sharp melting range is a primary indicator of a pure crystalline solid, essential for consistent formulation. |

| Boiling Point | 336.7 ± 15.0 °C (Predicted)[4] | Relevant for purification by distillation under vacuum, though its high value suggests this is less common for this solid compound. |

| Water Solubility | 0.35 g/L (25 °C, Very slightly soluble)[2] | Low aqueous solubility is a common challenge in drug development. This value suggests that formulation strategies may be required to enhance bioavailability for oral administration. |

| Organic Solubility | Slightly soluble in Chloroform and Methanol.[5] | Provides options for reaction media, purification (e.g., recrystallization), and analytical sample preparation (e.g., for HPLC or NMR). |

| pKa | 9.50 ± 0.40 (Predicted)[5] | The predicted pKa is characteristic of a phenol. This value is crucial for understanding the ionization state of the molecule at physiological pH (approx. 7.4). At this pH, the hydroxyl group will be predominantly in its neutral, protonated form, which influences its ability to cross biological membranes. |

| LogP | 2.3 - 2.55[5][6] | The octanol-water partition coefficient (LogP) indicates the lipophilicity of the compound. A value in this range suggests good membrane permeability, a desirable trait for orally administered drugs, aligning with Lipinski's Rule of Five. |

| Polar Surface Area | 29.5 Ų[3] | The Topological Polar Surface Area (TPSA) is a predictor of drug transport properties. A TPSA below 140 Ų is generally associated with good cell permeability. |

Synthesis and Purification Workflow

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Agomelatine.[1][7] Understanding its synthesis is vital for controlling impurity profiles. A common route involves the demethylation of 1,7-dimethoxynaphthalene.

Conceptual Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of this compound.

Protocol: Selective Demethylation of 1,7-Dimethoxynaphthalene

This protocol is a representative example based on common organic chemistry principles. Researchers should consult peer-reviewed literature for optimized conditions.

-

Reaction Setup: Dissolve 1,7-dimethoxynaphthalene in a suitable anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add one equivalent of a demethylating agent, such as boron tribromide (BBr₃), dropwise to the cooled solution. The choice of one equivalent is critical for achieving selective mono-demethylation over di-demethylation.

-

Reaction Monitoring: Allow the reaction to stir at low temperature and slowly warm to room temperature over several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding methanol, followed by water, to decompose any excess reagent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a light brown solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[4]

-

Validation: Confirm the identity and purity of the final product using melting point analysis, NMR, and mass spectrometry.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. While a specific sourced spectrum for this compound is not available, a predicted profile can be inferred from its structure and data from similar naphthalenic compounds.[8][9]

-

¹H NMR:

-

Aromatic Protons (6H): Expect a series of doublets and triplets between δ 7.0 and 8.0 ppm, corresponding to the six protons on the naphthalene ring. The specific coupling patterns would allow for unambiguous assignment of each proton.

-

Methoxy Protons (3H): A sharp singlet around δ 3.9 ppm is characteristic of the -OCH₃ group.[10]

-

Hydroxyl Proton (1H): A broad singlet, the chemical shift of which is dependent on concentration and solvent, corresponding to the phenolic -OH.

-

-

¹³C NMR:

-

Aromatic Carbons (10C): Signals will appear in the δ 105-160 ppm region. The carbon attached to the hydroxyl group (C1) and the carbon attached to the methoxy group (C7) would be shifted downfield.

-

Methoxy Carbon (1C): A signal around δ 55 ppm is expected for the methoxy carbon.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): For C₁₁H₁₀O₂, the exact mass is 174.0681 g/mol .[3] A high-resolution mass spectrum should show a prominent peak at or very near this value.

-

Fragmentation Pattern: Common fragmentation would involve the loss of a methyl group (-CH₃, 15 Da) from the methoxy moiety or the loss of a formyl radical (-CHO, 29 Da), leading to characteristic fragment ions.[3]

Applications in Research and Drug Development

The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate and potential impurity in the synthesis of Agomelatine.[2] Agomelatine is an antidepressant with a unique mechanism of action as a melatoninergic agonist (MT1 and MT2 receptors) and a serotonin 5-HT₂C receptor antagonist.[7]

The naphthalene scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous biologically active compounds.[11][12] Therefore, derivatives of this compound are of interest for developing novel therapeutic agents. Its structure could be modified to explore potential activities in areas such as:

Safety and Handling

As with any chemical, proper safety precautions are essential.

-

Storage: Store in a cool, dry place under an inert atmosphere to prevent degradation.[5]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Toxicity: While specific toxicity data is limited, compounds of this class should be handled as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C11H10O2 | CID 599942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 67247-13-6 CAS MSDS (7-METHOXY-1-NAPHTHOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 7-METHOXY-1-NAPHTHOL|67247-13-6|lookchem [lookchem.com]

- 6. 7-Methoxy-1-naphthol | CAS#:67247-13-6 | Chemsrc [chemsrc.com]

- 7. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 8. 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multicomponent pattern and biological activities of seven Asphodeline taxa: potential sources of natural-functional ingredients for bioactive formulations - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 7-Methoxynaphthalen-1-ol for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic data for 7-Methoxynaphthalen-1-ol, a key aromatic compound with applications in chemical synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the structural features of this compound through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering field-proven insights into data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

This compound, with the chemical formula C₁₁H₁₀O₂, is a substituted naphthalene derivative.[1][2] Its structure comprises a naphthalene core with a hydroxyl (-OH) group at the C1 position and a methoxy (-OCH₃) group at the C7 position. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control in synthetic processes.

Below is a diagram of the molecular structure with atom numbering for spectroscopic assignment.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The choice of solvent is critical for sample solubility and to avoid interference with the analyte's signals.[3] For this compound, deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve many organic compounds and its easily identifiable residual peak at approximately 7.26 ppm.[3] Alternatively, for compounds with lower solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, with its residual proton peak appearing around 2.50 ppm.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the protons. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methoxy groups and the anisotropic effects of the naphthalene ring system.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.2 | d | ~8.0 |

| H-3 | ~7.4 | t | ~8.0 |

| H-4 | ~7.8 | d | ~8.0 |

| H-5 | ~7.3 | d | ~8.5 |

| H-6 | ~7.1 | dd | ~8.5, 2.5 |

| H-8 | ~7.0 | d | ~2.5 |

| 1-OH | ~5.0-6.0 (variable) | s (br) | - |

| 7-OCH₃ | ~3.9 | s | - |

Note: Predicted values based on analogous structures. Actual values may vary based on solvent and concentration.

Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons.[4] The choice of CDCl₃ as a solvent is strategic; its low viscosity ensures sharp resonance lines, and its volatility simplifies sample recovery if needed.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The electron-donating hydroxyl and methoxy groups cause a significant upfield shift (shielding) for the carbons they are attached to and other carbons in ortho and para positions.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 | ~150-155 |

| C-2 | ~105-110 |

| C-3 | ~125-130 |

| C-4 | ~120-125 |

| C-4a | ~130-135 |

| C-5 | ~115-120 |

| C-6 | ~100-105 |

| C-7 | ~155-160 |

| C-8 | ~120-125 |

| C-8a | ~125-130 |

| 7-OCH₃ | ~55 |

Note: Predicted values based on analogous structures. Actual values may vary based on solvent and concentration. Data for similar compounds can be found in spectral databases.[5][6]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for a 400 MHz spectrometer are typically sufficient.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the proton signals and determine the chemical shifts and coupling constants. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Caption: A streamlined workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[7] For a polar aromatic molecule like this compound, several ionization techniques can be employed.

Choice of Ionization Technique:

-

Electron Ionization (EI): A hard ionization technique suitable for relatively volatile and thermally stable compounds.[8] It often leads to extensive fragmentation, providing valuable structural information.[9]

-

Electrospray Ionization (ESI): A soft ionization method ideal for polar and thermally labile molecules.[10][11] It typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, making it excellent for accurate mass determination, especially when coupled with liquid chromatography (LC-MS).[10]

Mass Spectrum Analysis

The mass spectrum of this compound provides key information for its identification.

-

Molecular Ion Peak (M⁺): With a molecular formula of C₁₁H₁₀O₂, the nominal molecular weight is 174 g/mol .[1][2] The mass spectrum will show a molecular ion peak at a mass-to-charge ratio (m/z) of 174.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion. The calculated monoisotopic mass of this compound is 174.06808 Da.[1][12] This high precision allows for the unambiguous determination of the elemental composition.

Fragmentation Pattern (EI-MS)

Under electron impact ionization, the molecular ion of this compound will undergo fragmentation. The stable naphthalene ring system will result in a relatively abundant molecular ion peak.[13] Key fragmentation pathways include:

-

Loss of a methyl radical (•CH₃): M⁺ → [M-15]⁺, resulting in a peak at m/z 159.

-

Loss of a methoxy radical (•OCH₃): M⁺ → [M-31]⁺, leading to a peak at m/z 143.

-

Loss of carbon monoxide (CO): Further fragmentation of the naphthol ring can lead to the loss of CO (28 Da).

Caption: Primary fragmentation pathways of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC).

-

Separation: The compound will be vaporized and separated from any impurities on the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized by electron impact (typically at 70 eV).[14]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Summary of Spectroscopic Data

| Technique | Parameter | Observed/Expected Value |

| ¹H NMR | Chemical Shifts (ppm) | Aromatic: ~7.0-7.8, -OCH₃: ~3.9, -OH: variable |

| Multiplicities | s, d, t, dd | |

| ¹³C NMR | Chemical Shifts (ppm) | Aromatic: ~100-160, -OCH₃: ~55 |

| MS (EI) | Molecular Ion (m/z) | 174 |

| Key Fragments (m/z) | 159, 143 | |

| HRMS | Exact Mass [M]⁺ | Calculated: 174.06808 |

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. A thorough understanding of its NMR and MS profiles is essential for researchers in synthetic chemistry and drug development to ensure compound purity, verify structure, and support regulatory submissions. The methodologies and interpretations detailed herein are grounded in established principles and best practices, offering a reliable reference for scientific rigor.

References

- 1. This compound | C11H10O2 | CID 599942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. youtube.com [youtube.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0059810) [hmdb.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. youtube.com [youtube.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. pharmafocuseurope.com [pharmafocuseurope.com]

- 12. 7-Methoxy-1-naphthol | CAS#:67247-13-6 | Chemsrc [chemsrc.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uni-saarland.de [uni-saarland.de]

An In-Depth Technical Guide to the Molecular Structure of 7-Methoxynaphthalen-1-ol

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and characterization of 7-Methoxynaphthalen-1-ol (CAS No: 67247-13-6). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data from spectroscopic analyses, computational predictions, and established chemical literature. We will delve into the nuanced structural features of this molecule, offering insights into the causality of its chemical behavior and its significance as a synthetic intermediate, most notably in the production of the antidepressant Agomelatine. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction and Strategic Importance

This compound, also known as 7-methoxy-1-naphthol, is a disubstituted naphthalene derivative featuring both a hydroxyl and a methoxy functional group. Its rigid bicyclic aromatic core, combined with the electronic influence of its substituents, makes it a molecule of significant interest in medicinal chemistry and materials science. The precise arrangement of these functional groups governs its reactivity, spectroscopic signature, and biological activity.

The primary driver for the extensive study of this molecule is its role as a key building block in the synthesis of Agomelatine[1]. Agomelatine is an atypical antidepressant that acts as a melatonergic agonist and a 5-HT2C receptor antagonist. Understanding the molecular architecture of this compound is therefore paramount for optimizing synthetic routes and developing novel analogues with improved pharmacological profiles.

Chemical Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental properties. The key identifiers and physicochemical characteristics of this compound are summarized below. These values are critical for experimental design, dictating appropriate solvents, reaction temperatures, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | This compound | --INVALID-LINK--[2] |

| Synonyms | 7-methoxy-1-naphthol, 1-Hydroxy-7-methoxynaphthalene | --INVALID-LINK--[2] |

| CAS Number | 67247-13-6 | --INVALID-LINK--[2] |

| Molecular Formula | C₁₁H₁₀O₂ | --INVALID-LINK--[2] |

| Molecular Weight | 174.20 g/mol | --INVALID-LINK--[2] |

| Appearance | Pale yellow to yellow-brown solid | --INVALID-LINK-- |

| Melting Point | 122-124 °C | --INVALID-LINK-- |

| Boiling Point | 336.7 ± 15.0 °C (Predicted) | --INVALID-LINK-- |

| pKa | 9.50 ± 0.40 (Predicted) | --INVALID-LINK-- |

| LogP | 2.3 | --INVALID-LINK--[2] |

| Solubility | Very slightly soluble in water (0.35 g/L at 25 °C) | --INVALID-LINK-- |

Molecular Structure and Spectroscopic Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system for identification and characterization.

Caption: Workflow for the structural elucidation of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a powerful first-pass analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the hydroxyl, methoxy, and aromatic naphthalene functionalities.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality |

|---|---|---|---|

| ~3200-3550 (broad) | O-H Stretch | Phenolic Hydroxyl | The broadness of this peak is a hallmark of hydrogen bonding between molecules. |

| ~3000-3100 (sharp) | C-H Stretch | Aromatic (sp²) | Corresponds to the stretching of C-H bonds on the naphthalene ring. |

| ~2850-3000 (sharp) | C-H Stretch | Aliphatic (sp³) | Arises from the C-H bonds within the methoxy (-OCH₃) group. |

| ~1500-1600 | C=C Stretch | Aromatic Ring | Multiple bands in this region are characteristic of the naphthalene ring system. |

| ~1250-1300 | C-O Stretch | Aryl Ether | Strong absorption due to the stretching of the C-O bond of the methoxy group. |

| ~1000-1250 | C-O Stretch | Phenol | Corresponds to the stretching of the C-O bond of the hydroxyl group. |

Protocol: Interpreting the IR Spectrum

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Analysis:

-

Look for a prominent broad peak in the 3200-3550 cm⁻¹ region, which is strong evidence for the -OH group.

-

Identify the sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from the methoxy group).

-

Confirm the aromatic nature by observing the characteristic C=C stretching bands between 1500-1600 cm⁻¹.

-

Pinpoint the strong C-O stretching bands in the 1000-1300 cm⁻¹ "fingerprint" region to confirm the presence of both the ether and phenol functionalities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides a count of the unique carbon atoms.

Caption: Key regions and correlations in the NMR spectra of this compound.

¹H NMR Spectroscopy (Predicted Chemical Shifts): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.

-

Aromatic Protons (6H): These will appear in the region of δ 6.8-8.0 ppm. The splitting patterns will be complex due to coupling between adjacent protons on the naphthalene rings. Protons closer to the electron-donating -OH and -OCH₃ groups will be more shielded (appear at a lower ppm value), while those further away will be more deshielded.

-

Methoxy Protons (3H): A sharp singlet will appear around δ 3.9 ppm. It is a singlet because there are no adjacent protons to couple with.

-

Hydroxyl Proton (1H): This will appear as a broad singlet, typically in the range of δ 5.0-6.0 ppm in a solvent like CDCl₃. Its chemical shift is variable and depends on concentration and temperature due to hydrogen bonding. This peak will disappear upon addition of a drop of D₂O to the NMR tube, a classic test for exchangeable protons.

¹³C NMR Spectroscopy (Predicted Chemical Shifts): The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

-

Aromatic Carbons (10C): These will resonate in the δ 100-160 ppm region. The carbon attached to the hydroxyl group (C1) and the carbon attached to the methoxy group (C7) will be significantly deshielded due to the electronegativity of the oxygen atoms.

-

Methoxy Carbon (1C): The carbon of the -OCH₃ group will appear as a sharp signal around δ 55 ppm[3].

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ will be observed at m/z 174, corresponding to the molecular formula C₁₁H₁₀O₂[2].

Key Fragmentation Peaks:

-

m/z 174 [M]⁺: The molecular ion peak, which is expected to be prominent due to the stability of the aromatic system[2].

-

m/z 159 [M-CH₃]⁺: Loss of a methyl radical from the methoxy group is a common fragmentation pathway for aryl methyl ethers.

-

m/z 131 [M-CH₃-CO]⁺: Subsequent loss of a carbon monoxide molecule from the [M-CH₃]⁺ fragment is a characteristic fragmentation for phenols and related structures.

Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like dichloromethane or methanol.

-

Injection: A small volume (e.g., 1 µL) is injected into the Gas Chromatograph (GC). The GC separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Impact (EI).

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating the mass spectrum. The spectrum is then compared against a library (e.g., NIST) and analyzed for the characteristic fragments.

Synthesis and Reactivity

This compound is not commonly available as a starting material and is typically synthesized as an intermediate. A common synthetic strategy involves the aromatization of a precursor like 7-methoxy-1-tetralone.

Illustrative Synthetic Protocol (Conceptual): A plausible route to this compound starts from 7-methoxy-1-tetralone, a commercially available starting material.

-

Introduction of Unsaturation: The tetralone can be converted to an enol derivative.

-

Dehydrogenation/Aromatization: The partially saturated ring is then aromatized to form the naphthalene system. This can be achieved using a variety of reagents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur at high temperatures. The specific conditions would need to be optimized to favor the formation of the 1-naphthol product. Several patents describe similar aromatization steps in the synthesis of Agomelatine precursors[4][5][6].

The reactivity of this compound is governed by its functional groups:

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base. It can undergo O-alkylation, O-acylation, and is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 5).

-

Methoxy Group: This is a relatively stable ether linkage but can be cleaved under harsh acidic conditions (e.g., HBr). It is also an activating, ortho-para directing group.

-

Naphthalene Ring: The ring system can undergo electrophilic substitution reactions. The overall regioselectivity will be a composite of the directing effects of both the hydroxyl and methoxy groups.

Applications in Drug Discovery and Organic Synthesis

The primary and most well-documented application of this compound is as a crucial intermediate in the multi-step synthesis of Agomelatine [1][7]. The naphthalene core and the methoxy group of this compound are retained in the final drug structure, highlighting its importance as a key building block.

Beyond this specific application, naphthol derivatives, in general, are recognized for a wide range of biological activities, including antioxidant, acetylcholinesterase inhibitory, and carbonic anhydrase inhibitory properties[8][9]. While specific studies on the intrinsic biological activity of this compound are limited, its structure suggests potential for exploration in these areas. Its role as a versatile synthetic building block allows for the creation of diverse libraries of naphthalene-based compounds for screening in various drug discovery programs.

Conclusion

This compound is a molecule whose structural and electronic properties are well-defined by a suite of analytical techniques. Its rigid aromatic framework, substituted with electron-donating hydroxyl and methoxy groups, dictates its chemical reactivity and makes it an invaluable precursor in pharmaceutical synthesis. The detailed understanding of its molecular structure, as outlined in this guide, provides the necessary foundation for its efficient synthesis, characterization, and application in the development of new chemical entities. The convergence of spectroscopic data provides a robust and self-validating confirmation of its identity, ensuring the quality and reliability required in high-stakes research and development environments.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C11H10O2 | CID 599942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine - Google Patents [patents.google.com]

- 5. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 6. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 7-Methoxynaphthalen-1-ol: Synthesis, Mechanistic Insights, and Applications

Introduction: Unveiling the Significance of 7-Methoxynaphthalen-1-ol

This compound, a key bicyclic aromatic compound, holds a pivotal position in the landscape of modern pharmaceutical synthesis. Its unique structural architecture, featuring a naphthalene core appended with hydroxyl and methoxy functionalities, renders it a versatile intermediate for the construction of complex molecular frameworks. While its primary claim to fame is its role as a crucial precursor to the novel antidepressant Agomelatine, the inherent chemical reactivity and potential biological activity of the this compound scaffold itself warrant a closer examination. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, underlying mechanistic principles, and diverse applications of this important molecule. We will delve into various synthetic strategies, offering a comparative analysis and detailed experimental protocols. Furthermore, this guide will explore the current and potential applications of this compound, extending beyond its established role in neuropharmacology.

Strategic Synthesis of this compound: A Comparative Analysis

The efficient construction of the this compound core is a critical step in its utilization. Several synthetic routes have been developed, each with its own set of advantages and challenges. The choice of a particular synthetic pathway is often dictated by factors such as the availability and cost of starting materials, desired scale of production, and the need for regiochemical control. Two predominant strategies involve the aromatization of a tetralone precursor and the functionalization of a pre-existing naphthalene scaffold.

Route 1: Aromatization of 7-Methoxy-1-tetralone

A common and industrially relevant approach to this compound and its derivatives commences with 7-methoxy-1-tetralone. This method leverages the relative ease of introducing substituents onto the tetralone ring, followed by a dehydrogenation step to furnish the aromatic naphthalene system.

The conversion of 7-methoxy-1-tetralone to a suitable intermediate that can be readily aromatized is key. One documented pathway involves a multi-step sequence to introduce the C1-hydroxyl group or a precursor. For instance, processes have been described that involve the introduction of a cyano group, followed by further chemical transformations and subsequent aromatization[1]. While effective, these multi-step sequences can sometimes be lengthy and may require harsh reagents for the aromatization step, which can be problematic from an industrial standpoint[2].

Route 2: Functionalization of 7-Methoxy-naphthalen-2-ol

An alternative and often more direct strategy utilizes the commercially available and relatively inexpensive 7-methoxy-naphthalen-2-ol as the starting material. This approach circumvents the need for a potentially problematic aromatization step, as the naphthalene core is already in place[2][3]. The primary challenge in this route lies in the regioselective introduction of a functional group at the C1 position.

A notable industrial process involves the formylation of 7-methoxy-naphthalen-2-ol to introduce a carbaldehyde group at the C1 position, followed by subsequent modifications. This process often proceeds through a series of intermediates, ultimately leading to a derivative of this compound[2][3].

| Parameter | Route 1: From 7-Methoxy-1-tetralone | Route 2: From 7-Methoxy-naphthalen-2-ol |

| Starting Material | 7-Methoxy-1-tetralone | 7-Methoxy-naphthalen-2-ol |

| Key Transformation | Aromatization of the tetralone ring | Regioselective functionalization at C1 |

| Number of Steps | Can be multi-step | Can be achieved in fewer steps |

| Key Advantages | Well-established chemistry | Avoids harsh aromatization conditions, cost-effective starting material[2] |

| Potential Challenges | Harsh aromatization conditions, potential for side products | Regiocontrol of the initial functionalization |

Detailed Experimental Protocol: Synthesis of a 7-Methoxynaphthalene-1-carbaldehyde Derivative from 7-Methoxy-naphthalen-2-ol

The following protocol is a representative example of the synthesis of a key intermediate, 2-hydroxy-7-methoxynaphthalene-1-carbaldehyde, which is a derivative of this compound. This procedure is adapted from patented industrial processes and illustrates the formylation of the naphthalene core[3].

Materials:

-

7-Methoxy-naphthalen-2-ol

-

Ethyl orthoformate

-

Aniline

-

2M Ethanolic Hydrochloric Acid

-

Water

-

Ethanol

Equipment:

-

Round-bottom flask with a condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 7-methoxy-naphthalen-2-ol (1 equivalent), ethyl orthoformate (1.05 equivalents), and aniline (1 equivalent).

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction is typically monitored for completion, which may take up to 20 hours.

-

Work-up and Hydrolysis: After cooling the reaction mixture to room temperature, add a 2M ethanolic solution of hydrochloric acid.

-

Heating and Precipitation: Heat the mixture to 60°C and stir for 30 minutes. Upon cooling, the solid product will precipitate.

-

Isolation and Purification: Collect the solid product by filtration. Wash the solid with water and then dry it, for instance, by azeotropic distillation with ethanol. The resulting 2-hydroxy-7-methoxynaphthalene-1-carbaldehyde is often of sufficient purity for subsequent steps.

Causality Behind Experimental Choices:

-

Ethyl orthoformate and Aniline: These reagents are used for the formylation of the electron-rich naphthalene ring. The reaction likely proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed.

-

Ethanolic Hydrochloric Acid: The acidic work-up is crucial for the hydrolysis of the intermediate imine to the desired aldehyde.

-

Heating: The initial reflux conditions provide the necessary activation energy for the formylation reaction, while the subsequent heating during the acidic work-up facilitates the hydrolysis.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway starting from 7-methoxy-naphthalen-2-ol.

References

- 1. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 2. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 3. RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability Characteristics of 7-Methoxynaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxynaphthalen-1-ol, a substituted naphthol derivative, presents a chemical scaffold of interest in medicinal chemistry and drug development. Its utility as a key intermediate in the synthesis of pharmacologically active molecules, such as the antidepressant Agomelatine, underscores the importance of a comprehensive understanding of its physicochemical properties.[1][2][3][4][5][6] For researchers and formulation scientists, a thorough grasp of the solubility and stability of this compound is a critical prerequisite for its effective handling, reaction optimization, and the development of viable drug delivery systems.

This technical guide provides an in-depth analysis of the solubility and stability characteristics of this compound. In light of the limited publicly available experimental data for this specific isomer, this document synthesizes predicted data, experimental findings for structurally related analogs, and established principles of physical organic chemistry. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers to determine these critical parameters in their own laboratories. This approach ensures a narrative grounded in scientific integrity, providing a robust framework for the practical application of this compound in a research and development setting.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic physicochemical properties of a molecule is paramount to predicting its behavior in various solvent systems and under different environmental conditions. The following table summarizes the key computed and reported properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | PubChem[7] |

| Molecular Weight | 174.20 g/mol | PubChem[7] |

| CAS Number | 67247-13-6 | Sigma-Aldrich, PubChem[7][8] |

| Appearance | Solid | Sigma-Aldrich[8] |

| Melting Point | 122-124 °C | ChemicalBook[9] |

| Boiling Point (Predicted) | 336.7 ± 15.0 °C at 760 mmHg | ChemSrc[10] |

| pKa (Predicted) | 9.50 ± 0.40 | LookChem[1] |

| LogP (Predicted) | 2.3 | PubChem[7] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[7] |

The predicted octanol-water partition coefficient (LogP) of 2.3 suggests that this compound is a moderately lipophilic compound, which has significant implications for its solubility, as will be discussed in the following section.[7] The phenolic hydroxyl group, with a predicted pKa of 9.50, indicates that the molecule will be predominantly in its neutral form in acidic and neutral media, transitioning to its anionic phenolate form under basic conditions.[1] This pH-dependent ionization will profoundly influence its aqueous solubility.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and its amenability to various formulation strategies. The molecular structure of this compound, featuring a large, hydrophobic naphthalene core, is the primary driver of its solubility characteristics.

Theoretical and Observed Solubility

Based on its chemical structure and predicted LogP value, this compound is expected to have low aqueous solubility. This is consistent with the general behavior of naphthol derivatives, which are known to be sparingly soluble in water.[11][12] One source reports a very low, likely predicted, water solubility of 0.35 g/L (or 350 µg/mL) at 25 °C.[13]

In contrast to its limited aqueous solubility, this compound is expected to be more soluble in organic solvents. This is in line with the principle of "like dissolves like," where the aromatic and moderately polar nature of the molecule favors interactions with organic media. Indeed, qualitative data indicates that it is slightly soluble in chloroform and methanol.[1] For comparison, the parent compound, 1-naphthol, is readily soluble in simple organic solvents like ethanol, acetone, and ether.[11] The presence of the methoxy group in this compound is unlikely to dramatically alter this general trend.

The polarity of the solvent will play a significant role in its solubilizing capacity. Polar protic solvents, such as alcohols, can engage in hydrogen bonding with the hydroxyl group of this compound, facilitating its dissolution.[12][14] Aprotic solvents, both polar and non-polar, will interact with the naphthalene ring and the methoxy group through van der Waals forces and dipole-dipole interactions.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain definitive solubility data, a robust experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is a key indicator of saturation.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean vial to remove any undissolved particles.

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV. The naphthalene ring system provides a strong chromophore, making UV detection a suitable choice.

-

The concentration of the undiluted saturated solution is then calculated by applying the dilution factor.

-

Data Analysis: The solubility is typically expressed in units of mg/mL or µg/mL.

Workflow for Solubility Determination

References

- 1. 7-METHOXY-1-NAPHTHOL|67247-13-6|lookchem [lookchem.com]

- 2. RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine - Google Patents [patents.google.com]

- 3. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 4. MD20160072A2 - Novel method for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in the synthesis of agomelatine - Google Patents [patents.google.com]

- 5. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]

- 6. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 7. This compound | C11H10O2 | CID 599942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 67247-13-6 [sigmaaldrich.com]

- 9. 67247-13-6 CAS MSDS (7-METHOXY-1-NAPHTHOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 7-Methoxy-1-naphthol | CAS#:67247-13-6 | Chemsrc [chemsrc.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]

- 13. Page loading... [guidechem.com]

- 14. 2-Naphthol: Polarity; Solubility and Uses_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 7-Methoxynaphthalen-1-ol for Advanced Research

Abstract: This document provides an in-depth technical overview of 7-Methoxynaphthalen-1-ol (CAS No. 67247-13-6), a key intermediate in synthetic organic chemistry. Its significance is notably highlighted by its role as a precursor in the synthesis of pharmaceutically active compounds like Agomelatine.[1][2][3] This guide consolidates critical information on its nomenclature, physicochemical properties, synthesis, analytical characterization, and safe handling protocols, tailored for researchers, chemists, and professionals in the field of drug development.

Core Identifiers and Nomenclature

Accurate identification of chemical compounds is fundamental for scientific communication and procurement. This compound is known by several synonyms, and its core identifiers are cataloged below for unambiguous reference.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 67247-13-6 | Sigma-Aldrich, PubChem[4] |

| PubChem CID | 599942 | PubChem[4] |

| Molecular Formula | C₁₁H₁₀O₂ | PubChem[4] |

| Molecular Weight | 174.20 g/mol | PubChem[4] |

| InChI Key | KUKJAAZDXZNNPD-UHFFFAOYSA-N | Sigma-Aldrich, PubChem[4] |

| Canonical SMILES | COC1=CC2=C(C=CC=C2O)C=C1 | PubChem[4] |

| Common Synonyms | 7-Methoxy-1-naphthol, 1-Hydroxy-7-methoxynaphthalene | PubChem[4], LookChem[1] |

Physicochemical and Computed Properties

Understanding the physical and chemical properties of this compound is crucial for designing experiments, particularly for reaction setup, solvent selection, and purification processes.

| Property | Value | Notes / Source |

| Physical Form | Solid, Pale Yellow to Yellow-brown Solid | Sigma-Aldrich, Guidechem[5] |

| Melting Point | 122-124 °C | ChemicalBook[6] |

| Boiling Point (Predicted) | 336.7 ± 15.0 °C at 760 mmHg | LookChem[1], Chemsrc[7] |

| Solubility | Slightly soluble in Chloroform and Methanol. Very slightly soluble in water (0.35 g/L at 25 °C). | LookChem[1], Guidechem[5] |

| Density (Predicted) | 1.193 - 1.2 g/cm³ | LookChem[1], Chemsrc[7] |

| pKa (Predicted) | 9.50 ± 0.40 | LookChem[1], Guidechem[5] |

| LogP (XLogP3) | 2.3 | PubChem[4] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[4] |

Synthesis and Mechanistic Considerations

This compound is a valuable synthetic intermediate. While multiple synthetic routes exist for related naphthalenic structures, a common strategy involves the modification of more readily available precursors. For instance, processes have been developed starting from 7-methoxy-naphthalen-2-ol or 7-methoxy-1-tetralone, highlighting the chemical versatility of the naphthalene scaffold in accessing specific isomers.[2][3][8] The choice of starting material is often dictated by cost, availability, and the number of synthetic steps required.[2][3]

The diagram below illustrates a generalized workflow for the synthesis, purification, and characterization of a target compound like this compound, emphasizing the critical quality control checkpoints.

References

- 1. 7-METHOXY-1-NAPHTHOL|67247-13-6|lookchem [lookchem.com]

- 2. RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine - Google Patents [patents.google.com]

- 3. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 4. This compound | C11H10O2 | CID 599942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 67247-13-6 CAS MSDS (7-METHOXY-1-NAPHTHOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 7-Methoxy-1-naphthol | CAS#:67247-13-6 | Chemsrc [chemsrc.com]

- 8. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

7-Methoxynaphthalen-1-ol: A Technical Guide on its Historical Context, Synthesis, and Significance in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 7-Methoxynaphthalen-1-ol, a key chemical intermediate in modern pharmaceutical development. This document explores the compound's historical background, details its physicochemical properties, outlines a robust synthetic pathway, and discusses its critical role in the synthesis of bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this important naphthalenic derivative.

Introduction and Significance

This compound, also known as 7-methoxy-1-naphthol, is an aromatic organic compound with the chemical formula C₁₁H₁₀O₂. Structurally, it is a derivative of naphthalene substituted with a hydroxyl group at the 1-position and a methoxy group at the 7-position. While not a household name, this compound has garnered significant attention within the pharmaceutical industry due to its pivotal role as a key building block in the synthesis of complex therapeutic agents.

Its primary significance lies in its use as a precursor to the novel antidepressant, agomelatine. Agomelatine's unique pharmacological profile as a melatonergic agonist and a serotonin 5-HT₂C receptor antagonist has made its synthesis a subject of extensive research and development. Consequently, the efficient and scalable production of high-purity this compound and its derivatives is of paramount importance.

Historical Perspective and Discovery

The modern resurgence of interest in this compound is intrinsically linked to the development of agomelatine. The quest for efficient synthetic routes to this drug has led to a renewed focus on the synthesis and purification of its naphthalenic precursors.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and drug development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | PubChem[1] |

| Molecular Weight | 174.20 g/mol | PubChem[1] |

| Appearance | Pale-yellow to Yellow-brown Solid | Sigma-Aldrich |

| CAS Number | 67247-13-6 | PubChem[1] |

| Purity | ≥98% | Sigma-Aldrich |

| Storage Temperature | Inert atmosphere, room temperature | Sigma-Aldrich |

Spectroscopic Characterization:

While a complete set of publicly available, high-resolution spectra for this compound is not readily found, data for the closely related compound, 1-methoxynaphthalene, provides a valuable reference for spectral interpretation.

¹H NMR Spectroscopy (Reference: 1-Methoxynaphthalene in CDCl₃ at 399.65 MHz)

The proton NMR spectrum of a methoxynaphthalene derivative is characterized by signals from the aromatic protons and the methoxy group. The electron-donating methoxy group influences the chemical shifts of the aromatic protons.

| Assignment | Chemical Shift (δ) in ppm |

| H-8 | 8.263 |

| H-5 | 7.742 |

| H-4 | 7.43 |

| H-6 | 7.43 |

| H-7 | 7.372 |

| H-3 | 7.309 |

| H-2 | 6.694 |

| -OCH₃ | 3.863 |

¹³C NMR Spectroscopy (Reference: 1-Methoxynaphthalene)

The carbon NMR spectrum provides insight into the carbon framework of the molecule.

| Assignment | Chemical Shift (δ) in ppm |

| C-1 | 154.7 |

| C-8a | 134.4 |

| C-4a | 127.4 |

| C-7 | 126.6 |

| C-5 | 125.9 |

| C-6 | 125.2 |

| C-8 | 122.1 |

| C-4 | 120.1 |

| C-3 | 119.9 |

| C-2 | 104.9 |

| -OCH₃ | 55.4 |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy:

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH) and methoxy (-OCH₃) functional groups, as well as absorptions corresponding to the aromatic naphthalene ring.

Synthesis of this compound: A Modern Approach

The synthesis of this compound is often a multi-step process. A common and logical synthetic strategy involves the aromatization of a tetralone precursor. The following is a representative, detailed protocol based on established chemical principles.

Overall Synthetic Strategy: A key precursor, 7-methoxy-1-tetralone, can be synthesized and subsequently aromatized to yield the target naphthalenol.

Caption: A simplified workflow for the synthesis of this compound from 7-methoxy-1-tetralone.

Experimental Protocol: Synthesis of this compound from 7-Methoxy-1-tetralone

This protocol is a representative method and should be performed by qualified chemists in a suitable laboratory setting.

Materials:

-

7-Methoxy-1-tetralone

-

Palladium on carbon (10% Pd/C)

-

Toluene or other high-boiling aromatic solvent

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-methoxy-1-tetralone in a suitable high-boiling solvent such as toluene.

-

Catalyst Addition: To this solution, add a catalytic amount of 10% palladium on carbon. The reaction vessel should be purged with an inert gas to remove oxygen.

-

Aromatization: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Purification: The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Self-Validating System: The purity of the final product should be rigorously assessed using multiple analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. The melting point of the purified solid should also be determined and compared to literature values.

Role in Drug Development and Biological Activity

The primary and most well-documented role of this compound in drug development is as a crucial intermediate in the synthesis of agomelatine. The synthesis of agomelatine often proceeds through a derivative of this compound, such as 7-methoxy-naphthalene-1-carbaldehyde.

Caption: The synthetic relationship between this compound and the active pharmaceutical ingredient, agomelatine.

While the direct biological activities of this compound are not extensively studied, the broader class of naphthalenes and their derivatives are known to possess a wide range of pharmacological properties. Naphthalene derivatives have been investigated for their potential antimicrobial, antioxidant, cytotoxic, and anti-inflammatory activities. The presence of both a hydroxyl and a methoxy group on the naphthalene scaffold of this compound suggests that it could be a subject of interest for further biological screening and lead optimization studies.

Conclusion

This compound stands as a testament to the enduring importance of fundamental organic chemistry in the advancement of modern medicine. While its own historical origins may be somewhat obscured, its contemporary significance as a key building block for the synthesis of the antidepressant agomelatine is undeniable. This technical guide has provided a comprehensive overview of its properties, a representative synthetic protocol, and its crucial role in drug development. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this compound is essential for the continued innovation of novel therapeutics.

References

An In-depth Technical Guide to the Isomers of Methoxynaphthalenol and Their Properties

Abstract

This technical guide provides a comprehensive overview of the fourteen positional isomers of methoxynaphthalenol. As valuable scaffolds in medicinal chemistry and materials science, a thorough understanding of their distinct physicochemical and biological properties is paramount for researchers, scientists, and drug development professionals. This document delineates the structural nuances of each isomer, presenting a comparative analysis of their known properties, including melting and boiling points, solubility, and spectral characteristics. Furthermore, it delves into their synthesis, potential pharmacological activities, and associated signaling pathways, offering a foundational resource for future research and development endeavors.

Introduction: The Significance of Isomerism in Naphthalene Scaffolds

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block for a vast array of chemical entities with significant biological and material applications. The introduction of substituents, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, onto the naphthalene ring system gives rise to a series of isomers, each with a unique three-dimensional arrangement of atoms. These subtle structural variations, known as isomerism, can profoundly influence the molecule's physical, chemical, and biological properties.[1] In the context of drug discovery, the specific positioning of functional groups can dictate a compound's interaction with biological targets, affecting its efficacy, selectivity, and metabolic stability.[2]

This guide focuses on the methoxynaphthalenol isomers, a class of compounds with the molecular formula C₁₁H₁₀O₂. The interplay between the electron-donating hydroxyl and methoxy groups at various positions on the naphthalene core results in fourteen distinct positional isomers. Understanding the unique property profile of each isomer is critical for harnessing its full potential in various scientific applications.

The Fourteen Positional Isomers of Methoxynaphthalenol

The naphthalene ring has two distinct types of positions for monosubstitution: the alpha (α) positions (1, 4, 5, and 8) and the beta (β) positions (2, 3, 6, and 7). When disubstituted with a hydroxyl and a methoxy group, this gives rise to a total of fourteen unique positional isomers. The systematic nomenclature and structure of these isomers are outlined below.

Below is a diagram illustrating the numbering of the naphthalene core and the classification of its positions.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 7-Methoxynaphthalen-1-ol in the Synthesis of Agomelatine

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of agomelatine, a prominent antidepressant, from the key starting material, 7-methoxynaphthalen-1-ol. We will explore the strategic importance of this precursor, delve into the mechanistic underpinnings of the synthetic pathway, and provide a comprehensive, field-tested protocol. The causality behind experimental choices, self-validating system checks, and authoritative references are integrated to ensure scientific integrity and practical applicability.

Introduction: Agomelatine and the Significance of the Naphthalene Moiety

Agomelatine, chemically known as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, is a novel antidepressant with a unique pharmacological profile.[1][2] It acts as a potent agonist at melatonergic MT1 and MT2 receptors and as an antagonist at the 5-HT2C serotonin receptor.[1][2][3] This dual mechanism is believed to contribute to its efficacy in treating major depressive disorder by resynchronizing circadian rhythms, which are often disrupted in depressed individuals.[2][4]

The naphthalene core of agomelatine is a critical pharmacophore, and its synthesis is a key focus in medicinal chemistry.[5][6] The strategic selection of starting materials is paramount for an efficient, scalable, and cost-effective synthesis. This compound emerges as a highly valuable precursor due to its structural similarity to the core of agomelatine, offering a more direct synthetic route compared to multi-step syntheses starting from less functionalized molecules like 7-methoxy-1-tetralone.[1][7][8]

The Synthetic Pathway: From this compound to Agomelatine

The synthesis of agomelatine from this compound involves a series of well-established chemical transformations. The overall strategy is to introduce a two-carbon side chain at the 1-position of the naphthalene ring, convert the terminal functional group to an amine, and finally, perform an acetylation to yield the final product.

A common and effective synthetic route is outlined below. This pathway is chosen for its relatively high yields, manageable reaction conditions, and the commercial availability of the necessary reagents.

Caption: Synthetic overview from this compound to Agomelatine.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with in-process checks and clear endpoints. All reagents should be of high purity (≥98%) unless otherwise specified.

Synthesis of 2-(7-methoxy-1-naphthyl)acetonitrile (Intermediate A)

Rationale: This step introduces the two-carbon side chain necessary for the final agomelatine structure. The use of chloroacetonitrile is a direct and efficient method for this alkylation. The choice of a strong base like sodium hydride is crucial for the deprotonation of the phenolic hydroxyl group, forming a nucleophilic phenoxide that readily attacks the electrophilic carbon of chloroacetonitrile. An aprotic polar solvent like DMF is used to solvate the reactants and facilitate the reaction.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| This compound | 174.20 | 10.0 g | 1.0 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.5 g | 1.1 |

| Chloroacetonitrile | 75.50 | 5.2 mL | 1.2 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - |

Protocol:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (10.0 g).

-

Add anhydrous DMF (100 mL) and stir until the starting material is completely dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (2.5 g) portion-wise over 15 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add chloroacetonitrile (5.2 mL) dropwise via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding ice-cold water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(7-methoxy-1-naphthyl)acetonitrile as a solid.

Synthesis of 2-(7-methoxy-1-naphthyl)ethanamine (Intermediate B)

Rationale: The reduction of the nitrile group to a primary amine is a critical step. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation. Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve LiAlH4 and its stability under the reaction conditions. The reaction is performed under an inert atmosphere to prevent the highly reactive LiAlH4 from reacting with atmospheric moisture.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-(7-methoxy-1-naphthyl)acetonitrile | 197.23 | 8.0 g | 1.0 |

| Lithium Aluminum Hydride (LiAlH4) | 37.95 | 2.3 g | 1.5 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

Protocol:

-

To a dry 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add LiAlH4 (2.3 g) and anhydrous THF (50 mL).

-

Cool the suspension to 0 °C.

-

Dissolve 2-(7-methoxy-1-naphthyl)acetonitrile (8.0 g) in anhydrous THF (100 mL) and add it dropwise to the LiAlH4 suspension over 1 hour. Caution: The reaction is highly exothermic. Maintain strict temperature control.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (2.3 mL), 15% aqueous NaOH (2.3 mL), and then water again (6.9 mL).

-

Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

-

Wash the filter cake with THF (2 x 30 mL).

-

Concentrate the combined filtrates under reduced pressure to yield 2-(7-methoxy-1-naphthyl)ethanamine, which can be used in the next step without further purification.

Synthesis of Agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide)

Rationale: The final step is the acetylation of the primary amine. Acetic anhydride is a common and effective acetylating agent. A mild base, such as triethylamine, is used to neutralize the acetic acid byproduct. Dichloromethane (DCM) is a suitable solvent for this reaction.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-(7-methoxy-1-naphthyl)ethanamine | 201.27 | 6.0 g | 1.0 |

| Acetic Anhydride | 102.09 | 3.3 mL | 1.2 |

| Triethylamine | 101.19 | 4.9 mL | 1.2 |

| Dichloromethane (DCM) | - | 100 mL | - |

Protocol:

-

Dissolve 2-(7-methoxy-1-naphthyl)ethanamine (6.0 g) in DCM (100 mL) in a 250 mL round-bottom flask.

-

Add triethylamine (4.9 mL) and cool the solution to 0 °C.

-

Add acetic anhydride (3.3 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Wash the reaction mixture with water (2 x 50 mL), 1 M HCl (2 x 50 mL), saturated aqueous NaHCO3 (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure agomelatine.

Workflow and Logic Visualization

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

Caption: Workflow for the synthesis of Agomelatine.

Conclusion

This application note provides a comprehensive guide to the synthesis of agomelatine from this compound. By understanding the rationale behind each step and adhering to the detailed protocols, researchers can confidently and efficiently produce this important pharmaceutical compound. The provided workflows and visualizations serve to clarify the synthetic strategy and ensure a logical and systematic approach to the synthesis.

References

- 1. US7544839B2 - Process for the synthesis and crystalline form agomelatine - Google Patents [patents.google.com]

- 2. Agomelatine: A novel melatonergic antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Systematic, Updated Review on the Antidepressant Agomelatine Focusing on its Melatonergic Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]

- 8. WO2016046833A2 - Improved processes for the preparation of agomelatine using novel intermediates - Google Patents [patents.google.com]

Applications of 7-Methoxynaphthalen-1-ol in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

The naphthalene scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the design of therapeutic agents and molecular probes.[1] Among the myriad of naphthalene derivatives, 7-Methoxynaphthalen-1-ol emerges as a particularly valuable building block, primarily recognized for its role as a key intermediate in the synthesis of the antidepressant drug Agomelatine.[2][3][4][5][6] This guide provides an in-depth exploration of the applications of this compound and its derivatives in medicinal chemistry research, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Central Role as a Precursor to Agomelatine

This compound and its related isomers are critical starting materials for the industrial synthesis of Agomelatine, a melatonergic agonist (MT1 and MT2 receptors) and a 5-HT2C receptor antagonist used in the treatment of major depressive disorder.[2] The methoxy-naphthalene core is fundamental to the pharmacological activity of Agomelatine, and its efficient synthesis is a subject of significant interest.

Synthetic Pathway Overview: From Naphthalene Intermediate to Agomelatine

The synthesis of Agomelatine from a 7-methoxynaphthalene precursor generally involves the introduction of an ethylamine side chain at the 1-position, followed by N-acetylation. While various patented routes exist, a representative pathway is illustrated below.

References

- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Cas 138112-76-2,AGOMELATINE | lookchem [lookchem.com]

- 4. CN102260180A - Synthesis method of agomelatine intermediate - Google Patents [patents.google.com]

- 5. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]